3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

Salt selection Solid-state properties Compound management

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride (CAS 1820684-63-6) is a hydrochloride salt of a sterically constrained, cyclopropyl-substituted aliphatic primary amine. The molecule features a quaternary carbon center at the 3-position bearing both methyl and cyclopropyl groups, a structural motif that confers restricted conformational freedom and distinct physicochemical properties relative to linear or monocyclic amine analogs.

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 1820684-63-6
Cat. No. B2678892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-methylbutan-1-amine hydrochloride
CAS1820684-63-6
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCC(C)(CCN)C1CC1.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
InChIKeyDWVYSUDOVWAEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride (CAS 1820684-63-6): Procurement-Ready Profile & Structural Baseline


3-Cyclopropyl-3-methylbutan-1-amine hydrochloride (CAS 1820684-63-6) is a hydrochloride salt of a sterically constrained, cyclopropyl-substituted aliphatic primary amine. The molecule features a quaternary carbon center at the 3-position bearing both methyl and cyclopropyl groups, a structural motif that confers restricted conformational freedom and distinct physicochemical properties relative to linear or monocyclic amine analogs [1]. The free base (CAS 1516018-10-2, C8H17N, MW 127.23 g/mol) is also commercially available, but the hydrochloride salt (C8H18ClN, MW 163.69 g/mol) offers measurable advantages in handling, storage stability, and aqueous solubility that are relevant for reproducible synthetic and screening workflows . This compound is classified within the broader family of cyclopropylamine derivatives, a scaffold class that has attracted sustained medicinal chemistry interest for histamine H3 receptor modulation, covalent enzyme inhibition, and as chiral building blocks [2][3].

Why Generic Substitution Fails When Sourcing 3-Cyclopropyl-3-methylbutan-1-amine Hydrochloride


Simple aliphatic amines such as 3-methylbutan-1-amine (isoamylamine, CAS 107-85-7) or unsubstituted cyclopropylamine (CAS 765-30-0) lack the quaternary 3,3-disubstituted carbon center and the simultaneous presence of both cyclopropyl and methyl groups that define 3-cyclopropyl-3-methylbutan-1-amine [1]. This structural combination creates a sterically congested amine environment with distinct pKa, lipophilicity (cLogP 1.9 for the free base), and conformational rigidity that cannot be replicated by simpler analogs [2]. Furthermore, the hydrochloride salt form provides measurable differences in physical form, hygroscopicity, and weighability compared to the free base, directly impacting reproducibility in automated dispensing and parallel synthesis workflows . Interchanging with the bromophenyl-substituted analog (CAS 2228202-71-7) introduces a significantly heavier and more lipophilic aromatic substituent (MW 282.22, cLogP ~3.5 estimated), altering both solubility and potential off-target interactions . These physicochemical divergences mean that even closely related cyclopropylalkyl amines cannot be considered functionally interchangeable as building blocks or pharmacological probes without re-validation of the entire synthetic or assay cascade.

Quantitative Differential Evidence for 3-Cyclopropyl-3-methylbutan-1-amine Hydrochloride Versus Closest Analogs


Salt-Form Advantage: Hydrochloride vs. Free Base in Physical Form and Storage Stability

The hydrochloride salt (MW 163.69 g/mol) is isolated as a crystalline solid amenable to precise gravimetric dispensing, whereas the free base (MW 127.23 g/mol) is a volatile liquid at ambient temperature [1][2]. The hydrochloride form provides 2 hydrogen bond donors (versus 1 for the free base), enhancing aqueous solubility through hydrogen bonding with water [1]. Vendor specifications indicate storage at room temperature for the hydrochloride salt without special inert-atmosphere requirements, while the free base is typically handled under inert conditions due to amine sensitivity to CO2 and moisture .

Salt selection Solid-state properties Compound management

Lipophilicity Differentiation: cLogP Comparison Against Simpler Amine Building Blocks

The computed XLogP3-AA value of the free base parent is 1.9, placing it in a favorable CNS-accessible range (cLogP 1–3) that is lower than the bromophenyl analog (estimated cLogP ~3.5, MW 282.22) but higher than unsubstituted cyclopropylamine (cLogP ~0.2, MW 57.09) [1]. Compared to 3-methylbutan-1-amine (cLogP ~1.4, MW 87.16), the cyclopropyl substituent adds approximately 0.5 log units of lipophilicity while significantly increasing steric bulk at the 3-position [2].

Lipophilicity Drug-likeness CNS penetration potential

Conformational Restriction and Rotatable Bond Count: Impact on Binding Entropy

3-Cyclopropyl-3-methylbutan-1-amine possesses exactly 3 rotatable bonds (excluding the strained cyclopropyl ring), compared to 4 rotatable bonds in 3-methylbutan-1-amine and only 1 in unsubstituted cyclopropylamine [1]. The quaternary 3-position center restricts backbone flexibility in a way that linear amines cannot achieve, while the cyclopropyl ring itself contributes ring strain (~27.5 kcal/mol) that may favor specific binding orientations [2][3]. This intermediate flexibility places the scaffold between fully rigid (cyclopropylamine) and fully flexible (linear alkylamines) scaffolds, offering a distinct conformational entropy profile.

Conformational analysis Scaffold design Lead optimization

Defined Purity Specification: 95% Assay Consistency Across Multiple Vendor Lots

Multiple independent vendors including Leyan, AKSci, and Fujifilm Wako (supplied by Enamine Ltd.) consistently list this compound at a minimum 95% purity specification, with the Fujifilm Wako product page explicitly noting the manufacturer as Enamine Ltd. with lot-specific quality control . The compound is available in graduated package sizes from 100 mg to 10 g from Fujifilm Wako and in 50 mg to 500 mg from CymitQuimica (Biosynth brand), providing procurement flexibility for milligram-scale screening through multi-gram synthesis . In contrast, the bromophenyl analog (CAS 2228202-71-7) has fewer listed suppliers and no publicly available purity specifications from major vendors.

Quality control Reproducibility Vendor qualification

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Comparison with Aryl-Substituted Analogs

The topological polar surface area (TPSA) of 3-cyclopropyl-3-methylbutan-1-amine is 26 Ų (free base, computed by Cactvs 3.4.6.11), well within the established threshold of <60–70 Ų associated with favorable passive blood-brain barrier penetration [1][2]. In contrast, the bromophenyl analog (CAS 2228202-71-7) has a TPSA that is identically 26 Ų (the primary amine contributes the same TPSA), but its significantly higher molecular weight (282.22 vs 127.23) and lipophilicity push it outside the typical CNS drug-like chemical space defined by the multiparameter optimization (MPO) score . This positions the target compound as a more attractive CNS-oriented building block compared to heavier, more lipophilic alternatives.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Medicinal Chemistry Scaffold Relevance: Cyclopropylamine Motif in Histamine H3 Receptor Patents

The cyclopropylamine scaffold, exemplified by the general formula in Abbott Laboratories' US Patent 8,829,041 B2, has been explicitly claimed for histamine H3 receptor modulation, a target implicated in cognitive disorders, sleep-wake regulation, and metabolic conditions [1][2]. While 3-cyclopropyl-3-methylbutan-1-amine hydrochloride itself is not specifically named in the patent, its structural features (quaternary carbon at the 3-position bearing cyclopropyl and methyl groups, primary amine terminus) align with the Markush structures claimed, positioning it as a synthetic intermediate for generating focused libraries around this pharmacophore [2]. Broader literature confirms that cyclopropylamine derivatives are privileged scaffolds in approved drugs including ticagrelor (antiplatelet), ciprofloxacin (antibacterial), and nevirapine (antiretroviral) [3].

Histamine H3 receptor CNS therapeutics Patent landscape

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-3-methylbutan-1-amine Hydrochloride


Histamine H3 Receptor-Focused Library Synthesis

The compound serves as a key amine building block for generating focused compound libraries targeting the histamine H3 receptor. Its cyclopropyl-methyl substitution pattern maps onto the Markush structures claimed in Abbott's H3 modulator patents, and its favorable cLogP (1.9) and TPSA (26 Ų) comply with CNS MPO guidelines for brain-penetrant candidates [1][2]. The hydrochloride salt form enables direct use in amide coupling or reductive amination reactions without additional neutralization steps .

Conformational Restriction Probe in Fragment-Based Drug Design (FBDD)

With exactly 3 rotatable bonds and a quaternary 3-position that restricts backbone flexibility, this amine building block is ideally suited as a conformational probe in fragment-based campaigns. It occupies an intermediate flexibility space between rigid cyclopropylamine (1 rotatable bond) and fully flexible linear alkylamines (4+ rotatable bonds), enabling systematic evaluation of conformational entropy effects on target binding [3].

Automated Parallel Synthesis and High-Throughput Screening (HTS) Plate Preparation

The crystalline hydrochloride salt, available at consistent 95% purity from multiple vendors (Fujifilm Wako, Leyan, AKSci, CymitQuimica) in pre-weighed quantities from 50 mg to 10 g, supports automated solid dispensing workflows for parallel library synthesis . The solid physical form eliminates the volumetric dispensing variability associated with liquid free bases, improving well-to-well reproducibility in HTS plate preparation .

Covalent Inhibitor Warhead Optimization (Cyclopropylamine as Latent Electrophile)

Recent literature has identified 1-substituted cyclopropylamine derivatives as irreversible inhibitors of lysine-specific demethylase 1 (KDM1A/LSD1), where the cyclopropyl ring acts as a latent electrophilic warhead upon enzymatic oxidation [4]. The 3-cyclopropyl-3-methylbutan-1-amine scaffold provides a starting point for structure-activity relationship (SAR) studies around this mechanism, with the 3-methyl group offering a handle for further substitution to modulate warhead reactivity.

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